1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride
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Overview
Description
1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3 and a molecular weight of 224.13 g/mol. This compound is known for its unique structure, which includes a cyclobutyl group attached to a pyrazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of pyrazolines.
Substitution: Substitution reactions, particularly N-arylation, are common, where the nitrogen atom in the pyrazole ring is substituted with aryl groups.
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and aryl halides for substitution. The major products formed from these reactions are various substituted pyrazoles and pyrazolines.
Scientific Research Applications
1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclobutyl group and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of various biochemical pathways. This compound’s effects are mediated through its ability to form stable complexes with its targets, thereby modulating their activity.
Comparison with Similar Compounds
1-Cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride can be compared with similar compounds such as 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride . While both compounds share a similar core structure, the position of the cyclobutyl group differentiates them, leading to variations in their chemical reactivity and biological activity. This uniqueness makes this compound a valuable compound for specific applications where its structural properties are advantageous.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, diverse chemical reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-cyclobutyl-3-methylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-8(9)5-11(10-6)7-3-2-4-7;;/h5,7H,2-4,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMLZSJKBXHVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C2CCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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